molecular formula C11H9N5 B1428060 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine CAS No. 1249727-22-7

1-(quinoxalin-2-yl)-1H-pyrazol-4-amine

Cat. No. B1428060
M. Wt: 211.22 g/mol
InChI Key: MOUJYTPDALIDQT-UHFFFAOYSA-N
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Description

Quinoxalin-2 (1H)-ones are a class of N-heterocyclic compounds that have been the focus of significant research due to their diverse biological activities and chemical properties . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .


Synthesis Analysis

The synthesis of quinoxalin-2(1H)-ones has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . The direct C3-functionalization of quinoxalin-2 (1H)-ones via C–H bond activation has recently attracted considerable attention .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of quinoxaline and its derivatives have been shown in various studies .


Chemical Reactions Analysis

The direct C3-functionalization of quinoxalin-2 (1H)-ones via C–H bond activation has recently attracted considerable attention . This review focuses on the recent achievements, mainly including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The specific physical and chemical properties of “1-(quinoxalin-2-yl)-1H-pyrazol-4-amine” are not detailed in the retrieved papers.

Scientific Research Applications

Heterocyclic Compound Properties

Quinoxaline derivatives, including 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine, are highlighted for their significant role in organic chemistry. These compounds are used in dyes, pharmaceuticals, and as antibiotics due to their heterocyclic structure, which includes a benzene ring fused with a pyrazine ring. The antitumoral properties of quinoxaline compounds have been explored, indicating their potential in cancer research. Furthermore, their synthesis often involves condensing ortho-diamines with 1,2-diketones, showcasing their versatile synthetic pathways (Pareek & Kishor, 2015).

Therapeutic Potential

Quinoxaline derivatives are recognized for their broad spectrum of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. Modifying the quinoxaline structure allows for the creation of compounds with varied biomedical applications, emphasizing the chemical's versatility and potential in drug development (Pereira et al., 2015).

Bioactive Quinoxaline-Containing Sulfonamides

The incorporation of the sulfonamide group into quinoxaline derivatives has been shown to enhance their therapeutic potential. These hybrids exhibit a wide range of pharmacological activities, such as antibacterial, antifungal, and anticancer actions. This underscores the importance of quinoxaline-linked sulfonamide hybrids in the development of new therapeutic agents against various diseases (Irfan et al., 2021).

Oxidative Stress and Toxicity

Quinoxaline 1,4-dioxide derivatives, a related class of compounds, have been widely used as growth promoters and antibacterial agents. Research has focused on oxidative stress as a mechanism for induced toxicity, suggesting that understanding the role of oxidative stress could improve the use of antioxidants in mitigating toxic effects. This indicates a critical area of study for the safe use and development of quinoxaline derivatives (Wang et al., 2016).

Future Directions

The direct C3-functionalization of quinoxalin-2 (1H)-ones via C–H bond activation has recently attracted considerable attention, due to their diverse biological activities and chemical properties . This suggests that future research may continue to explore the potential applications and synthesis methods of these compounds.

properties

IUPAC Name

1-quinoxalin-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-8-5-14-16(7-8)11-6-13-9-3-1-2-4-10(9)15-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUJYTPDALIDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(quinoxalin-2-yl)-1H-pyrazol-4-amine

CAS RN

1249727-22-7
Record name 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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